4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Catalog No.
S787626
CAS No.
123640-93-7
M.F
C24H38O6Si2
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

CAS Number

123640-93-7

Product Name

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

IUPAC Name

triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane

Molecular Formula

C24H38O6Si2

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3

InChI Key

KENDGHJJHKCUNB-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is a silane compound with the chemical formula C24H38O6Si2 and a CAS number of 123640-93-7. This compound features two triethoxysilyl groups attached to a biphenyl structure, which enhances its reactivity and compatibility with various substrates. It has a boiling point of approximately 203-206 °C and a density of 1.047 g/mL at 25 °C . The compound is notable for its potential applications in materials science, particularly in the development of hybrid organic-inorganic materials.

The reactivity of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl primarily involves hydrolysis and condensation reactions typical of silane compounds. In the presence of moisture, the triethoxysilyl groups can hydrolyze to form silanol groups, which can then undergo further condensation to create siloxane bonds. This property allows it to bond effectively with silica surfaces or other silicate materials, making it useful in creating coatings or modifying surfaces .

The synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl typically involves the reaction between tetraethyl orthosilicate and 4,4'-dibromobiphenyl. This process includes the following steps:

  • Preparation of the Silane: Tetraethyl orthosilicate is reacted with an appropriate base to generate reactive silanol species.
  • Coupling Reaction: The generated silanols are then reacted with 4,4'-dibromobiphenyl under suitable conditions (often requiring solvents and catalysts) to yield the final product through nucleophilic substitution reactions .

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl finds various applications primarily in materials science:

  • Hybrid Materials: It is used in the synthesis of hybrid organic-inorganic nanofibers that combine desirable properties from both organic and inorganic components.
  • Surface Modification: The compound can be employed as a coupling agent to enhance adhesion between organic polymers and inorganic substrates.
  • Nanotechnology: Its ability to form stable siloxane networks makes it suitable for applications in nanostructured materials and devices .

Interaction studies involving 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl have indicated its potential utility in creating functionalized surfaces that can interact with biological molecules or other materials. The ability to modify silica surfaces opens avenues for research into biosensors or drug delivery systems where controlled interactions are crucial.

Several compounds share structural similarities with 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. Here are some notable examples:

Compound NameChemical FormulaKey Features
TriethoxysilaneC6H14O3SiBasic silane used for surface modification
3-AminopropyltriethoxysilaneC9H23N1O3SiIncorporates amine functionality for bonding
VinyltriethoxysilaneC10H20O3SiContains vinyl group for polymerization

Uniqueness of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: Unlike simpler silanes such as triethoxysilane or vinyltriethoxysilane, this compound's biphenyl structure provides enhanced rigidity and potential for π-π stacking interactions, which can improve material properties such as thermal stability and mechanical strength. Additionally, its dual triethoxysilyl groups allow for more robust bonding capabilities compared to single-silane compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane)

Dates

Modify: 2023-08-15
Liu et al. Polymerization of silanes through dehydrogenative Si-Si bond formation on metal surfaces. Nature Chemistry, DOI: 10.1038/s41557-021-00651-z, published online 29 March 2021

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